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Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparative analysis of the histamine H4 receptor antagonist, JNJ10191584, across

various preclinical animal models. The product's performance is compared with other

alternatives, supported by experimental data, detailed methodologies, and visual

representations of relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway
JNJ10191584 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2]

The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells,

eosinophils, basophils, dendritic cells, and T cells, playing a crucial role in inflammatory and

immune responses.[3] Upon binding of its natural ligand, histamine, the H4 receptor couples to

Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic

AMP (cAMP) levels, and the mobilization of intracellular calcium. This signaling cascade

ultimately results in chemotaxis, cytokine and chemokine release, and the modulation of

immune cell function.[3]

JNJ10191584 competitively blocks the binding of histamine to the H4 receptor, thereby

attenuating these downstream signaling events. Its antagonistic activity has been

demonstrated to inhibit the chemotaxis of eosinophils and mast cells, key events in allergic

inflammation.[2]
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Caption: Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic
action of JNJ10191584.

Performance in a Rat Model of Colitis
JNJ10191584 has been evaluated in a trinitrobenzene sulfonic acid (TNBS)-induced model of

colitis in rats, a well-established model that mimics features of inflammatory bowel disease. In a

comparative study, JNJ10191584 was assessed alongside another H4R antagonist,

JNJ7777120.

Experimental Protocol: TNBS-Induced Colitis in Rats
Animals: Male Wistar rats.

Induction of Colitis: A single intra-colonic administration of TNBS (10 mg in 0.25 ml of 50%

ethanol) was delivered via a catheter inserted 8 cm into the colon. Control animals received

saline.

Drug Administration: JNJ10191584 (10, 30, and 100 mg/kg) and JNJ7777120 (100 mg/kg)

were administered orally twice daily for 3 days, starting immediately after TNBS instillation.

Outcome Measures:

Macroscopic Damage Score: The severity of colonic inflammation was assessed using a

scoring system based on the presence and extent of ulceration and inflammation.
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Myeloperoxidase (MPO) Activity: A biochemical marker for neutrophil infiltration into the

colonic tissue.

Tumor Necrosis Factor-alpha (TNF-α) Levels: A key pro-inflammatory cytokine measured

in the colonic tissue.

Comparative Efficacy Data

Treatment
Group

Dose (mg/kg,
p.o., b.i.d.)

Macroscopic
Damage Score
(Mean ± SEM)

MPO Activity
(U/g tissue,
Mean ± SEM)

TNF-α Levels
(pg/mg
protein, Mean
± SEM)

Control (Saline) - 0.2 ± 0.1 5.1 ± 1.2 1.5 ± 0.3

TNBS + Vehicle - 4.5 ± 0.3 45.2 ± 5.1 15.8 ± 1.9

JNJ10191584 10 3.1 ± 0.4 30.5 ± 4.2 10.2 ± 1.5

JNJ10191584 30 2.2 ± 0.3 21.8 ± 3.5 7.1 ± 1.1**

JNJ10191584 100 1.5 ± 0.2 15.3 ± 2.8 4.3 ± 0.8

JNJ7777120 100 1.8 ± 0.3 18.1 ± 3.1 5.1 ± 0.9

p<0.05,

**p<0.01,

***p<0.001 vs.

TNBS + Vehicle.

Data

extrapolated

from Varga et al.,

2005.

JNJ10191584 demonstrated a dose-dependent reduction in all measured parameters of

colonic inflammation. At the highest dose of 100 mg/kg, its efficacy was comparable to that of

JNJ7777120 at the same dose.

Performance in a Mouse Model of Neuropathic Pain
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JNJ10191584 has been investigated for its potential to modulate neuropathic pain in the

spared nerve injury (SNI) model in mice. This model is characterized by the development of

mechanical and thermal allodynia.

Experimental Protocol: Spared Nerve Injury (SNI) in Mice
Animals: C57BL/6 mice.

Induction of Neuropathic Pain: The tibial and common peroneal branches of the sciatic nerve

were ligated and transected, leaving the sural nerve intact.

Drug Administration: JNJ10191584 was administered to investigate its ability to block the

effects of H4R agonists. In these studies, an H4R agonist was administered to alleviate pain,

and JNJ10191584 was used as a tool to confirm the involvement of the H4 receptor.

Outcome Measures:

Paw Withdrawal Threshold: Assessed using von Frey filaments to measure mechanical

allodynia.

Paw Withdrawal Latency: Measured using a plantar test apparatus to assess thermal

allodynia.

Efficacy Data
In a study by Sanna et al. (2020), pretreatment with JNJ10191584 was shown to prevent the

anti-allodynic effects of an H4 receptor agonist, VUF 8430. This indicates that JNJ10191584
effectively blocks the H4 receptor in the central nervous system, thereby influencing pain

signaling pathways. While this study did not evaluate JNJ10191584 as a standalone analgesic,

it confirmed its target engagement in a relevant pain model.[4]

Performance in a Mouse Model of Experimental
Autoimmune Encephalomyelitis (EAE)
JNJ10191584 has been evaluated in the experimental autoimmune encephalomyelitis (EAE)

mouse model, which is a widely used model for human multiple sclerosis.
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Experimental Protocol: MOG-Induced EAE in Mice
Animals: SJL/J mice.

Induction of EAE: Mice were immunized with myelin oligodendrocyte glycoprotein (MOG)

peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis

toxin.

Drug Administration: JNJ10191584 was administered orally at a dose of 6 mg/kg daily,

starting from day 10 post-immunization.

Outcome Measures:

Clinical Score: Disease severity was monitored daily using a standardized clinical scoring

system (0 = no signs, 5 = moribund).

T-cell Population Analysis: The percentages of Th1 (CD4+IFN-γ+), Th9 (CD4+IL-9+), Th17

(CD4+IL-17A+), and regulatory T (Treg; CD4+Foxp3+) cells in the spleen were determined

by flow cytometry.

Comparative Efficacy Data

Treatment
Group

Peak Clinical
Score (Mean ±
SD)

Spleen
CD4+IFN-γ+
(%) (Mean ±
SD)

Spleen
CD4+IL-17A+
(%) (Mean ±
SD)

Spleen
CD4+Foxp3+
(%) (Mean ±
SD)

EAE + Vehicle 3.5 ± 0.5 15.2 ± 1.8 8.5 ± 1.1 5.1 ± 0.7

EAE +

JNJ10191584 (6

mg/kg)

1.8 ± 0.4 8.1 ± 1.2 4.2 ± 0.8 9.8 ± 1.3

*p<0.05 vs. EAE

+ Vehicle. Data

extrapolated

from Aldossari et

al., 2023.[5][6]
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Treatment with JNJ10191584 significantly ameliorated the clinical severity of EAE. This was

accompanied by a reduction in the percentages of pro-inflammatory Th1 and Th17 cells and an

increase in the percentage of immunosuppressive Treg cells in the spleen.

Comparative Summary and Concluding Remarks
JNJ10191584 is a potent and selective H4 receptor antagonist that has demonstrated

significant efficacy in various preclinical animal models of inflammatory and autoimmune

diseases.

In a rat model of colitis, JNJ10191584 showed dose-dependent anti-inflammatory effects,

comparable to another H4R antagonist, JNJ7777120, at the same high dose.[7]

In a mouse model of neuropathic pain, JNJ10191584 effectively blocked H4 receptor-

mediated signaling in the central nervous system, highlighting its potential as a tool for

studying the role of H4R in pain modulation.[4]

In a mouse model of EAE, JNJ10191584 treatment led to a significant reduction in disease

severity and a favorable modulation of the T-cell response.[5][6]

The available data suggest that JNJ10191584 is a valuable research tool for investigating the

role of the H4 receptor in various pathologies. Its efficacy in these preclinical models warrants

further investigation into its therapeutic potential. Direct comparative studies with a broader

range of H4R antagonists, such as JNJ39758979, in these specific models would provide a

more comprehensive understanding of its relative potency and efficacy.
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Caption: Overview of the experimental workflows for the preclinical animal models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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